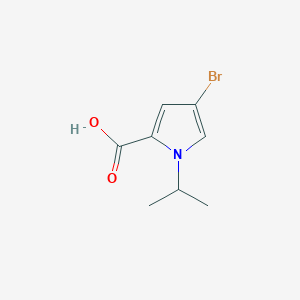
4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
The compound “4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid” belongs to a class of organic compounds known as pyrroles . Pyrroles are heterocyclic compounds with a 5-membered aromatic ring containing one nitrogen atom. The “4-bromo” and “propan-2-yl” parts refer to the substituents on the pyrrole ring .
Molecular Structure Analysis
Pyrroles have a planar, aromatic structure. The presence of a nitrogen atom in the ring allows for the delocalization of electrons, contributing to its aromaticity .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions, including electrophilic substitution . The nitrogen atom in the pyrrole ring can also act as a nucleophile, allowing for reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrroles are typically polar due to the presence of a nitrogen atom, and they can participate in hydrogen bonding .Aplicaciones Científicas De Investigación
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This research involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Method : The process involves a radical approach to catalytic protodeboronation of alkyl boronic esters. This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
-
Synthesis of Antidepressant Molecules
- Field : Medicinal Chemistry
- Application : This research focuses on the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Method : The review examines the role of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants .
- Results : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
-
Synthesis of Antidepressant Molecules
- Field : Medicinal Chemistry
- Application : This research focuses on the synthesis of antidepressant molecules through metal-catalyzed procedures . Depression is one of the most debilitating conditions in the world today, and it has been challenging to make advancements toward better, more effective therapies since the introduction of antidepressant medicines in the late 1950s .
- Method : The review examines the role of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants .
- Results : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
-
Synthesis and Therapeutic Potential of Imidazole Containing Compounds
- Field : Medicinal Chemistry
- Application : This research focuses on the synthesis and therapeutic potential of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- Method : The review examines the synthesis of imidazole and its derived products .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
-
Synthesis of Anti-Depressant Molecules
- Field : Medicinal Chemistry
- Application : This research focuses on the synthesis of anti-depressant molecules via metal-catalyzed reactions . Depression is one of the most debilitating conditions in the world today, and it has been challenging to make advancements toward better, more effective therapies since the introduction of anti-depressant medicines in the late 1950s .
- Method : The review examines the role of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of anti-depressants .
- Results : Key structural motifs included in anti-depressant drugs such as tricyclic anti-depressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
-
Synthesis and Therapeutic Potential of Imidazole Containing Compounds
- Field : Medicinal Chemistry
- Application : This research focuses on the synthesis and therapeutic potential of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- Method : The review examines the synthesis of imidazole and its derived products .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-1-propan-2-ylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-5(2)10-4-6(9)3-7(10)8(11)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULTUKQABHCDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid | |
CAS RN |
1306604-97-6 | |
| Record name | 4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



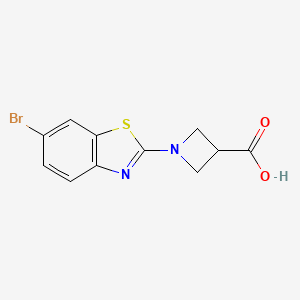
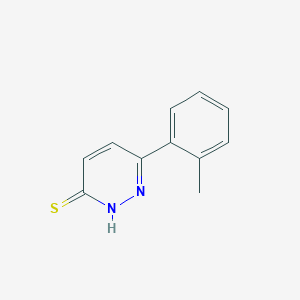
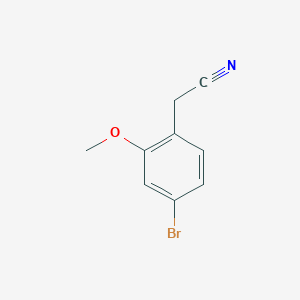
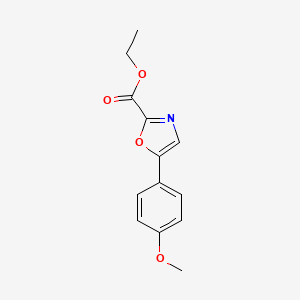
![[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1523291.png)
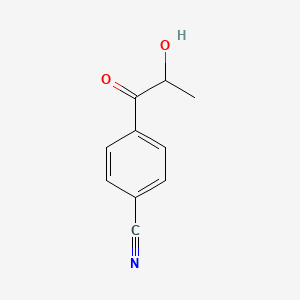
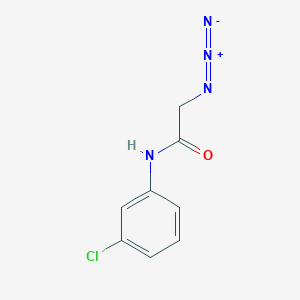
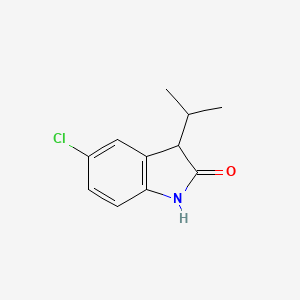
![Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B1523297.png)
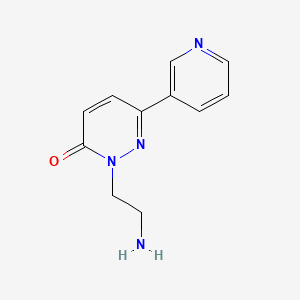
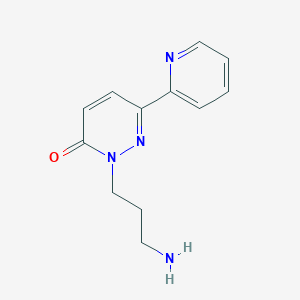
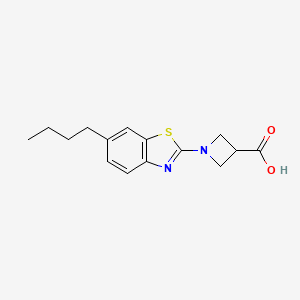
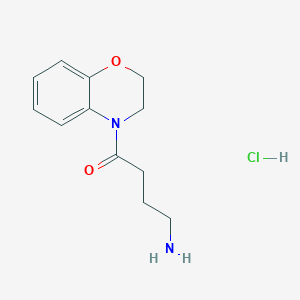
![7-Methyl-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B1523304.png)